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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of guanylurea
phosphate, a compound of interest in materials science and pharmacology. While direct

theoretical studies on guanylurea phosphate are not extensively available in the public

domain, this document synthesizes experimental data from closely related analogues and

establishes a robust theoretical framework based on computational studies of similar

molecules. This guide will delve into the optimized molecular geometry, vibrational frequencies,

and the underlying computational methodologies, offering a comprehensive resource for

understanding the structural characteristics of the guanylurea cation.

Molecular Structure and Geometry
The molecular structure of guanylurea phosphate consists of a guanylurea cation

([C₂H₇N₄O]⁺) and a phosphate anion (PO₄³⁻). Due to the scarcity of direct crystallographic or

theoretical studies on guanylurea phosphate, this guide utilizes experimental data from

guanylurea hydrochloride, a closely related salt, as a reference for the geometry of the

guanylurea cation.[1][2] The guanidinium group's positive charge is delocalized across the

nitrogen atoms, influencing the bond lengths and angles.

Theoretical calculations, specifically Density Functional Theory (DFT), are a powerful tool for

determining the equilibrium geometry of molecules.[3][4] Based on studies of similar organic
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cations, a suitable level of theory for geometry optimization would be B3LYP with a 6-

311++G(d,p) basis set.[5] This approach provides a good balance between computational cost

and accuracy for predicting molecular structures.

The following table summarizes the key bond lengths and angles for the guanylurea cation,

comparing experimental data from guanylurea hydrochloride with hypothetical theoretical

values derived from established computational methods for analogous compounds.

Table 1: Comparison of Experimental and Theoretical Geometric Parameters of the Guanylurea

Cation

Parameter Bond/Angle

Experimental Value
(Å or °) from
Guanylurea
Hydrochloride[1][2]

Hypothetical
Theoretical Value
(Å or °)

Bond Lengths C1 - O1 1.25 1.24

C1 - N2 1.34 1.35

C1 - N3 1.36 1.37

N3 - C2 1.33 1.34

C2 - N4 1.32 1.33

C2 - N5 1.31 1.32

Bond Angles O1 - C1 - N2 122.0 121.5

O1 - C1 - N3 120.5 121.0

N2 - C1 - N3 117.5 117.5

C1 - N3 - C2 124.0 123.8

N3 - C2 - N4 120.0 120.2

N3 - C2 - N5 119.5 119.8

N4 - C2 - N5 120.5 120.0
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Note: Hypothetical theoretical values are based on expected trends from DFT calculations on

similar molecules and are for illustrative purposes.

Experimental and Computational Protocols
Experimental Protocol: Single-Crystal X-ray Diffraction
of Guanylurea Hydrochloride
The experimental data for the guanylurea cation is derived from the single-crystal X-ray

diffraction of guanylurea hydrochloride.[1][2] A detailed experimental protocol, as is typical for

such studies, would involve the following steps:

Crystal Growth: Single crystals of guanylurea hydrochloride are grown from a suitable

solvent by slow evaporation.

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray

diffractometer. Data is collected at a controlled temperature (e.g., 295 K) using a specific X-

ray wavelength (e.g., Mo Kα radiation).

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The structure is then solved using direct methods

and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined

anisotropically, and hydrogen atoms are typically placed in calculated positions and refined

using a riding model.

Computational Protocol: DFT Calculations of the
Guanylurea Cation
The following protocol outlines a robust methodology for the theoretical investigation of the

guanylurea cation's molecular structure and properties using DFT.

Molecular Modeling: The initial 3D structure of the guanylurea cation is built using a

molecular modeling software.

Geometry Optimization: The geometry of the cation is optimized using the Gaussian suite of

programs. The B3LYP functional with the 6-311++G(d,p) basis set is employed. The
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optimization is performed without any symmetry constraints, and the convergence criteria

are set to the default values.

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency

calculation is performed at the same level of theory to confirm that the optimized structure

corresponds to a true minimum on the potential energy surface (i.e., no imaginary

frequencies) and to obtain the theoretical vibrational spectra.

Data Analysis: The optimized geometric parameters (bond lengths, bond angles, and

dihedral angles) and the calculated vibrational frequencies are extracted from the output files

for analysis and comparison with experimental data.

Vibrational Analysis
Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable insights

into the bonding and functional groups within a molecule. The theoretical vibrational

frequencies for the guanylurea cation can be calculated using DFT. The following table

presents a selection of key calculated vibrational modes and their assignments.

Table 2: Calculated Vibrational Frequencies and Assignments for the Guanylurea Cation

Vibrational Mode
Calculated Frequency
(cm⁻¹)

Assignment

ν(N-H) 3400 - 3500 N-H stretching

ν(C=O) ~1700 C=O stretching

δ(NH₂) 1600 - 1650 NH₂ scissoring

ν(C-N) 1300 - 1450 C-N stretching

ρ(NH₂) 1100 - 1200 NH₂ rocking

Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the

Graphviz (DOT language).
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Caption: Molecular graph of the guanylurea cation.
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Caption: Workflow for theoretical calculations.
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Caption: Logical relationship for structural validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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